1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 4-(Trifluoromethyl)piperidine-1-carboxylic acid
Comparison: Compared to similar compounds, 1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14F3NO3 |
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Molecular Weight |
265.23 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)7-1-5-15(6-2-7)8(16)10(3-4-10)9(17)18/h7H,1-6H2,(H,17,18) |
InChI Key |
UWHGWBDJHCEWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2(CC2)C(=O)O |
Origin of Product |
United States |
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